molecular formula C10H6BrClN2 B573985 5-Bromo-2-(4-chlorophenyl)pyrimidine CAS No. 177727-15-0

5-Bromo-2-(4-chlorophenyl)pyrimidine

Cat. No. B573985
CAS RN: 177727-15-0
M. Wt: 269.526
InChI Key: KXPSCRRPUXNJND-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-chlorophenyl)pyrimidine is a pyrimidine derivative . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . The IUPAC name for this compound is 5-bromo-4-chloro-2-(4-chlorophenyl)pyrimidine . The molecular weight of this compound is 303.97 .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-(4-chlorophenyl)pyrimidine is C10H5BrCl2N2 . The InChI code for this compound is 1S/C10H5BrCl2N2/c11-8-5-14-10(15-9(8)13)6-1-3-7(12)4-2-6/h1-5H .

Safety and Hazards

The safety data sheet for a similar compound, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-bromo-2-(4-chlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-8-5-13-10(14-6-8)7-1-3-9(12)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPSCRRPUXNJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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